molecular formula C13H20N2OSi B8229146 2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine

2-cyano-4-((tert-butyldimethylsilyloxy)methyl)pyridine

Cat. No. B8229146
M. Wt: 248.40 g/mol
InChI Key: VUKLFFMIMLERLM-UHFFFAOYSA-N
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Patent
US05958918

Procedure details

A solution of 2-cyano-4-[{(tert-butyldimethylsilyl)oxy}methyl]pyridine (10.1 g, 40.5 mmol) in 200 mL of anhydrous MeOH is stirred over 12 g of Dowex-50W-H+ ion-exchange resin (pre-washed with MeOH) for a period of 18 hours. After this time, the mixture is filtered and washed with MeOH twice. The combined filtrates are concentrated in vacuo. The crude residue is purified by column chromatography eluting with 50% EtOAc/hexanes to afford the title compound (4.82 g, 35.9 mmol) as an oil.
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
Dowex-50W-H+
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:3]1[CH:8]=[C:7]([CH2:9][O:10][Si](C(C)(C)C)(C)C)[CH:6]=[CH:5][N:4]=1)#[N:2]>CO>[C:1]([C:3]1[CH:8]=[C:7]([CH2:9][OH:10])[CH:6]=[CH:5][N:4]=1)#[N:2]

Inputs

Step One
Name
Quantity
10.1 g
Type
reactant
Smiles
C(#N)C1=NC=CC(=C1)CO[Si](C)(C)C(C)(C)C
Name
Dowex-50W-H+
Quantity
12 g
Type
reactant
Smiles
Name
Quantity
200 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
After this time, the mixture is filtered
WASH
Type
WASH
Details
washed with MeOH twice
CONCENTRATION
Type
CONCENTRATION
Details
The combined filtrates are concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue is purified by column chromatography
WASH
Type
WASH
Details
eluting with 50% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(#N)C1=NC=CC(=C1)CO
Measurements
Type Value Analysis
AMOUNT: AMOUNT 35.9 mmol
AMOUNT: MASS 4.82 g
YIELD: CALCULATEDPERCENTYIELD 88.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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